An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-chloronicotinic Acid
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloronicotinic acid, a key intermediate in organic synthesis. This document collates available data on its molecular characteristics, physical constants, spectral information, and reactivity. The information is presented to support its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.
Core Chemical and Physical Properties
5-Bromo-2-chloronicotinic acid is a halogenated pyridine carboxylic acid. Its structure, featuring a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine ring, imparts specific reactivity and physical characteristics that are valuable in synthetic chemistry.
General and Computed Properties
The fundamental properties of 5-Bromo-2-chloronicotinic acid are summarized in the table below. These values are derived from computational models and experimental data available in public databases.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |
| Molecular Weight | 236.45 g/mol | [1][2][3] |
| IUPAC Name | 5-bromo-2-chloropyridine-3-carboxylic acid | [1] |
| CAS Number | 29241-65-4 | [1][2][3] |
| Appearance | White to off-white solid/powder | [2][4] |
| pKa (Predicted) | 1.61 ± 0.25 | [2][4] |
Physical Constants
The experimentally determined physical properties of 5-Bromo-2-chloronicotinic acid are crucial for its handling, purification, and use in reactions.
| Property | Value | Source |
| Melting Point | 170 - 176 °C | [4][5][6] |
| Boiling Point (Predicted) | 345.1 ± 42.0 °C | [4] |
| Solubility | Soluble in methanol; slightly soluble in water. | [2][4][7] |
| Density (Predicted) | 1.917 ± 0.06 g/cm³ | [4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 5-Bromo-2-chloronicotinic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides insight into the proton environment of the molecule.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 8.66 ppm | d | 2.5 Hz | H-6 |
| 8.43 ppm | d | 2.5 Hz | H-4 |
Solvent: acetone-d₆[2]
Various suppliers offer access to additional spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, which can be requested for detailed structural confirmation.[8]
Synthesis and Reactivity
5-Bromo-2-chloronicotinic acid is typically synthesized from related nicotinic acid derivatives. Its reactivity is governed by the carboxylic acid group and the halogen substituents on the pyridine ring.
Synthesis Protocol
A common synthetic route involves the chlorination of 5-bromo-2-hydroxynicotinic acid.[2]
Step B: Synthesis of 5-bromo-2-chloronicotinic acid [2]
A mixture of 5-bromo-2-hydroxynicotinic acid (32.9 g, 0.151 mol), thionyl chloride (167 mL), and N,N-dimethylformamide (10.5 mL) was heated to reflux at 70°C for 4 hours.[2] Upon completion of the reaction, the mixture was concentrated and then cooled to 0°C. The reaction was quenched by the slow addition of water, which resulted in the formation of an off-white precipitate. The precipitate was stirred in water for 1 hour, collected by filtration, and dried under vacuum to yield 5-bromo-2-chloronicotinic acid (35.5 g, 99% yield).[2] The product can be used directly or purified by recrystallization from hot water.[2]
Mass Spectrum (Electrospray Ionization): Calculated for C₆H₃BrClNO₂, 234.90; Found m/z, 236.2 [M+H]⁺.[2]
Chemical Reactivity and Stability
5-Bromo-2-chloronicotinic acid is a stable compound under normal laboratory conditions.[9] However, like many acyl chlorides, its derivative, 5-Bromo-2-chloronicotinoyl chloride, is susceptible to hydrolysis in the presence of moisture, which would yield the parent carboxylic acid.[10] Therefore, it is recommended to store the compound in a cool, dry place under an inert atmosphere.[2][11]
The carboxylic acid group can undergo typical reactions such as esterification and amidation. The chloro and bromo substituents on the pyridine ring can be displaced by nucleophiles or participate in cross-coupling reactions, making it a versatile building block in organic synthesis.
Safety and Handling
5-Bromo-2-chloronicotinic acid is classified as harmful if swallowed.[1][12] It may also cause skin and eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[5][13] All handling should be performed in a well-ventilated area or a fume hood.[13]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Visualized Summaries
The following diagrams provide a visual summary of the synthesis and key properties of 5-Bromo-2-chloronicotinic acid.
Caption: Synthetic route to 5-Bromo-2-chloronicotinic acid.
Caption: Summary of key chemical and physical properties.
References
- 1. 5-Bromo-2-chloronicotinic acid | C6H3BrClNO2 | CID 2763342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 29241-65-4 CAS MSDS (5-Bromo-2-chloronicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.be [fishersci.be]
- 6. 5-Bromo-2-chloronicotinic Acid | 29241-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. 886365-31-7|5-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acid5-Bromo-2-chloronicotinic acid [xixisys.com]
- 13. aksci.com [aksci.com]
